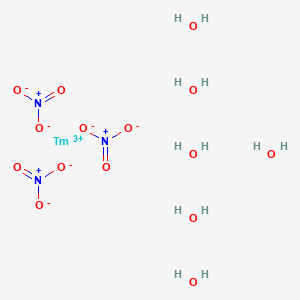

thulium(3+);trinitrate;hexahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thulium(III) nitrate hexahydrate is an inorganic compound and a salt of thulium and nitric acid with the chemical formula Tm(NO3)3. The compound forms dark-green crystals and is readily soluble in water . It is also used as a laboratory reagent .

Synthesis Analysis

Thulium(III) nitrate hexahydrate can be synthesized through the reaction of thulium and nitric acid . Another method involves the reaction of thulium hydroxide and nitric acid .Molecular Structure Analysis

The molecular formula of Thulium(III) nitrate hexahydrate is Tm(NO3)3·6H2O . The compound forms dark-green hygroscopic crystals .Chemical Reactions Analysis

Both the compound and its crystalline hydrate decompose on moderate heating. Hydrated thulium nitrate thermally decomposes to form TmONO3 and decomposes to thulium oxide upon further heating .Physical and Chemical Properties Analysis

Thulium(III) nitrate hexahydrate forms dark-green hygroscopic crystals. It forms crystalline hydrates of the composition Tm(NO3)3·5H2O. It is soluble in water and ethanol . The compound is highly water soluble and compatible with nitrates and lower (acidic) pH .Aplicaciones Científicas De Investigación

Environmental Impact and Ecotoxicology

Nitrate as an Environmental Endocrine Disruptor

Nitrate, widely used in agriculture, has been identified as an environmental pollutant with potential endocrine-disrupting effects, particularly in aquatic ecosystems. Research emphasizes the need for more advanced analytical methods for exposure assessment and determination of endocrine biomarkers to better understand nitrate's impacts (Poulsen et al., 2018).

Nitrate Removal Techniques

Anammox, a process for removing ammonium from wastewater, typically does not involve nitrate removal. However, research suggests that partial denitrification followed by anammox could be a sustainable approach for treating industrial nitrate wastewater, highlighting the potential for innovative treatment methods (Cao & Zhou, 2019).

Health and Nutrition

- Nitrate in Diet and Health: Ingested nitrate and nitrite, primarily from vegetables and processed meats, have been the subject of research regarding their health effects. While concerns exist about their potential to form carcinogenic compounds, studies also indicate possible health benefits, such as reduced blood pressure and enhanced exercise performance, from nitrate consumption (Clements, Lee, & Bloomer, 2014).

Water Quality and Treatment

- Bio-electrochemical Nitrate Removal: Explorations into bio-electrochemical systems for nitrate removal from water and wastewater have shown promise. These systems leverage biological denitrification processes, potentially offering efficient and sustainable methods for reducing nitrate levels in affected water bodies (Ghafari, Hasan, & Aroua, 2008).

Mechanisms of Nitrate Actions

- Molybdenum and Nitrogen Assimilation: Molybdenum's role in microbial nitrogen assimilation, as part of nitrogenase and nitrate reductase enzymes, underscores the complex interactions between micronutrients and nitrogen cycles. This highlights the importance of trace elements in environmental and biological processes, potentially relevant to studies involving thulium nitrates (Glass, Axler, Chandra, & Goldman, 2012).

Safety and Hazards

Thulium(III) nitrate hexahydrate is considered hazardous. It may intensify fire as it is an oxidizer. It is advised to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. It should be stored in a well-ventilated place and kept away from clothing and combustible materials .

Mecanismo De Acción

Thulium(III) nitrate hexahydrate, also known as Thulium nitrate hexahydrate or Nitric acid, thulium(3+) salt, hexahydrate, is an inorganic compound with the chemical formula Tm(NO3)3·6H2O . This compound has a variety of applications and interacts with its environment in unique ways.

Target of Action

Thulium(III) nitrate hexahydrate primarily targets the synthesis of thulium oxide (Tm2O3) nanorods . These nanorods are used for modified electrodes in enzyme-based biosensor analysis . It can also be used to synthesize hydrophilic, microporous lanthanide-organic frameworks .

Mode of Action

The compound forms dark-green hygroscopic crystals . It readily dissolves in water, forming crystalline hydrates . The compound and its crystalline hydrate decompose on moderate heating . Hydrated thulium nitrate thermally decomposes to form TmONO3 and decomposes to thulium oxide upon further heating .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of thulium oxide (tm2o3) nanorods . These nanorods are used in enzyme-based biosensor analysis .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in biological systems

Result of Action

The primary result of Thulium(III) nitrate hexahydrate’s action is the formation of thulium oxide (Tm2O3) nanorods . These nanorods can be used for modified electrodes in enzyme-based biosensor analysis . It can also be used to synthesize hydrophilic, microporous lanthanide-organic frameworks .

Action Environment

The action of Thulium(III) nitrate hexahydrate is influenced by environmental factors such as temperature and pH. The compound and its crystalline hydrate decompose on moderate heating . Therefore, temperature control is crucial for the stability and efficacy of this compound. Additionally, the compound is soluble in water , suggesting that it could be affected by the pH of the solution.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Thulium(III) nitrate hexahydrate (99.9%-Tm) (REO) can be achieved through a precipitation reaction.", "Starting Materials": [ "Thulium oxide (Tm2O3)", "Nitric acid (HNO3)", "Deionized water (H2O)" ], "Reaction": [ "Dissolve Thulium oxide in nitric acid to form Thulium nitrate solution.", "Add deionized water to the Thulium nitrate solution to precipitate Thulium(III) nitrate hexahydrate.", "Filter the precipitate and wash it with deionized water to remove impurities.", "Dry the Thulium(III) nitrate hexahydrate to obtain the final product." ] } | |

Número CAS |

36548-87-5 |

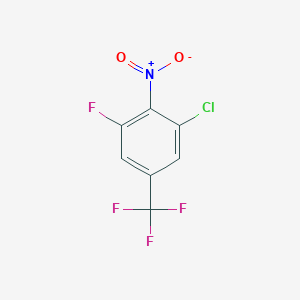

Fórmula molecular |

H10N3O14Tm |

Peso molecular |

445.03 g/mol |

Nombre IUPAC |

thulium(3+);trinitrate;pentahydrate |

InChI |

InChI=1S/3NO3.5H2O.Tm/c3*2-1(3)4;;;;;;/h;;;5*1H2;/q3*-1;;;;;;+3 |

Clave InChI |

PEYIBPJKEYRLDB-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Tm+3] |

SMILES canónico |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Tm+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate](/img/structure/B6330680.png)

![2-Chloromethyl-[1,3]dithiepane](/img/structure/B6330715.png)